N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Overview
Description
N-(2-chloro-3,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide typically involves the acylation of 2-chloro-3,5-dimethoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Chloro-3,5-dimethoxyaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form N-(2-Chloro-3,5-dimethoxy-phenyl)-ethylamine under appropriate conditions.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(2-Chloro-3,5-dimethoxy-phenyl)-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-3,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-3,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-Chloro-4,6-dimethoxy-phenyl)-acetamide
- N-(2-Chloro-3,5-dimethoxy-phenyl)-propionamide
- N-(2-Chloro-3,5-dimethoxy-phenyl)-benzamide
Uniqueness: N-(2-chloro-3,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance between hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(14-2)5-9(15-3)10(8)11/h4-5H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNQSBFLDLKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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